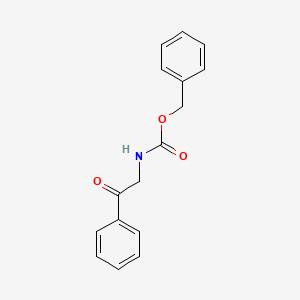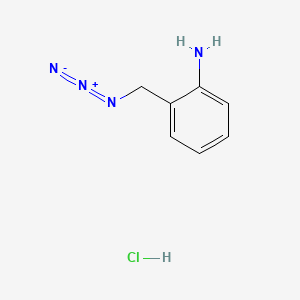![molecular formula C11H17N3 B15307032 1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
1-[(3-Methylpyridin-4-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylpyridin-4-yl)methyl]piperazine is a chemical compound with the molecular formula C10H15N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a methyl group attached to the pyridine ring, which is further connected to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]piperazine typically involves the reaction of 3-methylpyridine with piperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Methylpyridin-4-yl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylpyridin-4-yl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: Similar structure with a different position of the methyl group on the pyridine ring.
3-Methyl-1-(3-methylpyridin-4-yl)piperazine: Another derivative with a similar core structure but different substitution pattern.
Uniqueness
1-[(3-Methylpyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-[(3-methylpyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-8-13-3-2-11(10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI-Schlüssel |
FWMBTCNQLUBJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)




![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)


![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)

